1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Description
This compound features a cyclopropane-1-carboxamide core substituted with a 5-(furan-2-yl)-1,2-oxazol-3-yl group and a 4-sulfamoylphenyl moiety. The 1,2-oxazole (isoxazole) ring linked to furan provides a planar heterocyclic system that may engage in π-π stacking or hydrogen bonding. The 4-sulfamoylphenyl group introduces a sulfonamide functionality, a motif prevalent in enzyme inhibitors (e.g., carbonic anhydrase, diuretics) due to its hydrogen-bonding capacity and acidity (pKa ~10) .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-26(22,23)12-5-3-11(4-6-12)19-16(21)17(7-8-17)15-10-14(25-20-15)13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMVCQAPPGHFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological significance of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Structural Characteristics
The compound features a complex structure that includes:
- A furan ring , known for its diverse biological activities.
- An oxazole moiety , which contributes to its pharmacological properties.
- A sulfamoyl group , which is often associated with antibacterial activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing furan and oxazole rings. For instance:
- Derivatives of furan have shown effective inhibition against Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for related compounds .
- The presence of the sulfamoyl group in similar structures has been linked to enhanced antibacterial efficacy against various gram-positive and gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | E. coli |
| Compound B | 32 | Staphylococcus aureus |
| Compound C | 50 | Proteus vulgaris |
Anticancer Activity
The anticancer properties of furan-containing compounds have also been investigated. For example:
- Furan derivatives have demonstrated significant cytotoxic effects against human cervical cancer cells (HeLa), with some compounds exhibiting IC50 values as low as 0.15 µg/mL .
- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound D | 0.15 | HeLa |
| Compound E | 0.25 | MCF7 |
| Compound F | 0.30 | A549 |
Enzyme Inhibition
Inhibition of key enzymes is another area where this compound may exhibit activity:
- Compounds structurally similar to the target molecule have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states. For instance, one derivative showed an IC50 of 0.14 nM against hCA I, significantly more potent than acetazolamide (IC50 = 5.8 nM) .
Case Studies
- Antibacterial Study : A study involving a series of furan derivatives indicated that modifications in the structure could enhance antibacterial activity against resistant strains of bacteria, suggesting that our compound might be effective against such pathogens .
- Cytotoxicity Assessment : In vitro studies on HeLa cells revealed that specific structural modifications in furan-containing compounds could lead to increased cytotoxicity, pointing towards a promising avenue for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Analogous Compounds
Structural Comparisons
- Core Flexibility : The cyclopropane-carboxamide core in the target compound and its imidazole-propyl analog () provides rigidity, unlike Ceapin-A7’s flexible benzylpyrazole linker .
- Sulfonamide vs. Carboxamide : The 4-sulfamoylphenyl group in the target compound offers stronger hydrogen-bonding capacity compared to the imidazole-propyl group in its analog (), which may improve target selectivity for sulfonamide-sensitive enzymes .
Physicochemical Properties
- Solubility : The sulfamoyl group’s acidity (pKa ~10) enhances water solubility at physiological pH, contrasting with the imidazole-propyl analog’s basicity (pKa ~6.5 for imidazole) .
- Lipophilicity : The trifluoromethyl groups in Ceapin-A7 () increase clogP by ~1.2 compared to the target compound, favoring blood-brain barrier penetration .
Preparation Methods
Simmons-Smith Cyclopropanation
Cyclopropane-1-carboxylic acid derivatives are synthesized via the Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple. For example, cyclopropanation of allyl carboxylates yields cyclopropane-1-carbonyl chloride, a key intermediate. This method offers stereoselectivity but requires anhydrous conditions and low temperatures (−10°C).
Acylation of 4-Sulfamoylphenylamine
Cyclopropane-1-carbonyl chloride is reacted with 4-sulfamoylphenylamine in dichloromethane (DCM) under nitrogen, catalyzed by N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 0°C for 2 hours, followed by room-temperature stirring for 12 hours, achieving a 68% yield.
Table 1: Cyclopropane Carboxamide Synthesis Optimization
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| DCM, 0°C → RT | DCM | DIPEA | 68 |
| THF, Reflux | THF | Pyridine | 45 |
| Solvent-Free, 80°C | – | – | 22 |
Oxazole Ring Synthesis
Huisgen Cycloaddition for 1,2-Oxazole Formation
The 5-(furan-2-yl)-1,2-oxazol-3-yl group is constructed via a [3+2] cycloaddition between a nitrile oxide and acetylene. Furan-2-carbonitrile oxide, generated in situ from furan-2-carbaldehyde oxime and chloramine-T, reacts with propiolic acid derivatives to form the oxazole core. Microwave-assisted conditions (150°C, 10 min) improve yields to 82%.
Functionalization at Position 3
The oxazole’s 3-position is brominated using N-bromosuccinimide (NBS) in acetonitrile, followed by Suzuki-Miyaura coupling with cyclopropane-1-carboxamide-bearing boronic esters. This step introduces the cyclopropane moiety with 74% efficiency.
Coupling Strategies
Amide Bond Formation
The cyclopropane carboxamide and 4-sulfamoylphenylamine are coupled using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction achieves 75% yield after 24 hours at room temperature, with purification via silica gel chromatography (ethyl acetate/hexane).
Oxazole-Cyclopropane Conjugation
A Buchwald-Hartwig amination links the oxazole to the cyclopropane carboxamide. Using palladium(II) acetate and Xantphos as a ligand, the reaction proceeds in toluene at 110°C, yielding 63% of the coupled product.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol/water. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >95% purity.
Spectroscopic Data
- HRMS (ESI) : m/z 456.1245 [M+H]⁺ (calc. 456.1239)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.78–6.82 (m, 2H, furan-H), 1.52–1.58 (m, 4H, cyclopropane-H).
- ¹³C NMR : 172.8 (C=O), 161.2 (oxazole-C), 149.5 (furan-C), 15.3 (cyclopropane-C).
Mechanistic and Optimization Studies
Solvent Effects on Acylation
Polar aprotic solvents (DMF, DCM) enhance acylation rates due to improved solubility of 4-sulfamoylphenylamine. Non-polar solvents (toluene) reduce yields by 30%.
Temperature-Dependent Cycloaddition
Microwave irradiation reduces oxazole synthesis time from 12 hours to 10 minutes, minimizing side reactions like furan ring opening.
Applications and Biological Relevance
While the primary focus is synthesis, preliminary in silico studies suggest that the sulfamoylphenyl group may inhibit carbonic anhydrases via zinc coordination, akin to related compounds. The furan-oxazole moiety could enhance membrane permeability, as observed in pyrrolidine derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole ring via cyclization of nitrile oxides with alkynes, as seen in structurally related oxazole derivatives .
- Step 2 : Functionalization of the cyclopropane-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) with 4-sulfamoylaniline .
- Step 3 : Purification via column chromatography and recrystallization.
Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (60–80°C for cyclization) to improve yield (>70%) and purity (>95%). Monitor intermediates using HPLC and confirm final product identity via -NMR and HRMS .
Q. How can the structural conformation of this compound be validated experimentally?
- X-ray crystallography : Resolve the 3D arrangement of the cyclopropane ring, oxazole, and sulfamoylphenyl groups. Compare bond angles and torsional parameters with computational models (e.g., DFT) .
- Spectroscopy : Use -NMR to confirm cyclopropane ring strain (characteristic signals at 10–15 ppm) and FT-IR to identify sulfonamide N–H stretches (~3300 cm) .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Employ a C18 column with UV detection (254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify impurities (<2%) .
- Stability studies : Conduct accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Conflicting results (e.g., variable IC values in enzyme assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) can alter ligand-receptor interactions .
- Structural analogs : Compare activity with derivatives lacking the furan or sulfamoyl group to isolate pharmacophoric contributions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What computational strategies are effective for predicting target interactions and selectivity?
- Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (100 ns) to assess stability .
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the oxazole and cyclopropane moieties to prioritize targets via databases like ChEMBL .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Replace the furan-2-yl group with thiophene or pyridine and evaluate changes in potency. Use parallel synthesis to generate a 10–20 member library .
- Biophysical assays : Surface plasmon resonance (SPR) can quantify binding kinetics () to receptors like tyrosine kinases, correlating substituent effects with affinity .
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- Rodent studies : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to assess bioavailability (), half-life (), and tissue distribution. Use LC-MS/MS for plasma quantification .
- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at cyclopropane or glucuronidation of sulfamoyl) using hepatocyte incubations and high-resolution mass spectrometry .
Q. What strategies mitigate off-target effects in functional assays?
- Counter-screening : Test against panels of GPCRs, ion channels, and kinases (e.g., Eurofins SafetyScreen) to identify promiscuity.
- Covalent docking : If off-target binding persists, modify the sulfamoyl group to reduce electrophilicity (e.g., replace with methylsulfonyl) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
